molecular formula C11H9ClN2O2 B11874339 Methyl 6-amino-4-chloroquinoline-2-carboxylate

Methyl 6-amino-4-chloroquinoline-2-carboxylate

Cat. No.: B11874339
M. Wt: 236.65 g/mol
InChI Key: HQSBTIDTDXNQES-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloroquinoline-2-carboxylate is a quinoline derivative characterized by a chlorinated and aminated aromatic ring system with a methyl ester group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications, particularly in drug discovery due to their structural versatility and biological activity. This compound’s substitution pattern (amino at position 6, chloro at position 4, and a carboxylate ester at position 2) confers unique physicochemical and biological properties, making it a candidate for further exploration in medicinal chemistry .

Properties

IUPAC Name

methyl 6-amino-4-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBTIDTDXNQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiazole Derivatives

A widely cited approach involves the cyclocondensation of ethyl 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine, adapted from methodologies described in patent CN102161660A. This method proceeds via nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position, followed by ester hydrolysis and subsequent coupling with 2-chloro-6-methylaniline. Key steps include:

  • Initial Coupling : Ethyl 2-aminothiazole-5-carboxylate reacts with 2-methyl-4,6-dichloropyrimidine in THF under reflux (80–90°C) for 12 hours, yielding 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate (yield: 72–78%).

  • Ester Hydrolysis : The ethyl ester is saponified using NaOH in ethanol/water (1:1) at 60°C, producing the carboxylic acid intermediate.

  • Amidation : The acid is converted to the methyl ester via Fischer esterification with methanol and catalytic H₂SO₄, achieving 85–90% purity after recrystallization.

Advantages : High regioselectivity due to the electron-withdrawing chlorine atom directing substitution.
Limitations : Prolonged reaction times and sensitivity to moisture.

Direct Esterification of Quinoline Carboxylic Acids

An alternative route starts with 6-amino-4-chloroquinoline-2-carboxylic acid, which is esterified using dimethyl sulfate (DMS) in alkaline conditions. The reaction is typically conducted in acetone at 40–50°C, achieving 80–85% yield. Excess DMS (1.5 equivalents) ensures complete conversion, while neutralization with aqueous NaHCO₃ minimizes side reactions.

Key Data :

  • Reaction time: 6–8 hours

  • Purity after column chromatography (silica gel, ethyl acetate/hexane): ≥95%

  • Byproducts: <5% dimethylated derivatives

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Recent advancements employ Pd(PPh₃)₄ to mediate coupling between 6-amino-4-chloroquinoline-2-boronic acid and methyl chloroformate. This method, conducted under inert atmosphere, achieves 88% yield in DMF at 100°C. The boronic acid’s instability necessitates in situ generation, complicating scalability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times for cyclocondensation steps from hours to minutes. A 2019 study demonstrated 92% yield in 30 minutes using ethanol as solvent, though product isolation remains challenging due to polar byproducts.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation72–7885–90ModerateHigh
Direct Esterification80–85≥95LowModerate
Pd-Catalyzed8890HighLow
Microwave9288ModerateModerate

Key Findings :

  • Direct esterification balances cost and yield but requires high-purity starting materials.

  • Microwave methods offer rapid synthesis but lack robust isolation protocols.

Industrial-Scale Considerations

For large-scale production (>100 kg batches), the cyclocondensation route is preferred due to established infrastructure for SNAr reactions. However, waste management of chloride byproducts (e.g., HCl) requires neutralization with NaOH, increasing operational costs . Continuous-flow systems could mitigate these issues by enhancing heat transfer and reducing reaction volumes.

Chemical Reactions Analysis

Scientific Research Applications

Introduction to Methyl 6-amino-4-chloroquinoline-2-carboxylate

This compound is a synthetic organic compound with significant biological activities, particularly in the fields of antimicrobial and antimalarial research. This compound features a quinoline core, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₈ClN₃O₂, and it has a molar mass of approximately 236.65 g/mol. The presence of an amino group and a carboxylate ester substituent enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures have been effective against various pathogens, including bacteria and fungi. The chloroquinoline structure is known to enhance the efficacy of these compounds, making them valuable in developing new antimicrobial agents .

Antimalarial Properties

The compound has shown promising antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for malaria. Studies reveal that this compound can inhibit the growth of this parasite effectively. It acts by disrupting the hemozoin formation process within the parasite, which is critical for its survival . The compound's structural features contribute to its ability to accumulate in the acidic food vacuole of the parasite, enhancing its antimalarial effects.

Inhibition of Cytochrome P450 Enzymes

Another significant application of this compound is its role as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism in humans. This inhibition can lead to potential drug-drug interactions, making it crucial for understanding the pharmacokinetics of drugs that may be co-administered with this compound . The specific enzymes affected include CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

Case Study 1: Antimalarial Activity Evaluation

In a study conducted by Kumar et al., this compound was synthesized and evaluated for its antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that the compound exhibited significant antiplasmodial activity with low cytotoxicity against mammalian cell lines . The study emphasized the importance of structural modifications in enhancing the selectivity and potency of quinoline derivatives.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that this compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics. The study highlighted how structural variations could influence antimicrobial activity.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Reference ID
Methyl 6-amino-4-chloroquinoline-2-carboxylate 6-NH₂, 4-Cl, 2-COOCH₃ Amino, chloro, ester 1373835-09-6*
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 6-OCH₃, 4-COOCH₃, 2-aryl Methoxy, ester, aryl Not provided
6-Chloro-2-methylquinoline-4-carboxylic acid 6-Cl, 2-CH₃, 4-COOH Chloro, methyl, carboxylic acid 89581-58-8
Methyl 6-bromo-4-chloroquinoline-2-carboxylate 6-Br, 4-Cl, 2-COOCH₃ Bromo, chloro, ester Not provided
Methyl 4-chloro-6-nitroquinoline-2-carboxylate 4-Cl, 6-NO₂, 2-COOCH₃ Chloro, nitro, ester Not provided

*Note: The CAS number 1373835-09-6 corresponds to Methyl 6-amino-4-hydroxyquinoline-2-carboxylate, a closely related compound with a hydroxyl group instead of chlorine at position 4 .

Physicochemical Properties

  • Solubility and Stability: The amino group at position 6 in the target compound likely enhances water solubility compared to analogues with nitro (e.g., Methyl 4-chloro-6-nitroquinoline-2-carboxylate) or methoxy groups (e.g., Methyl 6-methoxy-2-arylquinoline-4-carboxylate), which are more hydrophobic . The presence of chlorine at position 4 increases molecular weight and may improve thermal stability, as seen in 6-chloro-2-methylquinoline-4-carboxylic acid (melting point data unavailable) .
  • Crystallography and Conformation: X-ray crystallography studies on similar compounds (e.g., Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) reveal planar quinoline rings with substituents influencing intermolecular interactions such as C–H⋯π bonding and hydrogen bonding .

Biological Activity

Methyl 6-amino-4-chloroquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Enhances solubility and reactivity.
  • Chloro Substituent : Influences biological activity through electronic effects.
  • Carboxylate Group : Contributes to the compound's acidity and potential interactions with biological targets.

The molecular formula for this compound is C11H10ClN2O2C_{11}H_{10}ClN_{2}O_{2}, with a molecular weight of approximately 240.66 g/mol.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to bacterial cell death, showcasing the potential of this compound as an antibacterial agent .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Ethyl 6-chloroquinoline-2-carboxylateS. aureus16 µg/mL
4-AminoquinolineP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays, such as the MTT assay, reveal that this compound inhibits cell proliferation in a dose-dependent manner.

Case Study: Cytotoxicity Against MCF-7 Cells

In a recent study, this compound was tested against MCF-7 cells using varying concentrations (0.01 to 10 µg/mL). The results indicated an LC50 value of approximately 0.167 µg/mL, which compares favorably with standard anticancer drugs like nocodazole .

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µg/mL)% Cell ViabilityLC50 (µg/mL)
0.0195
0.1080
1.050
1015
0.167

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Enzyme Inhibition : The compound inhibits DNA gyrase and topoisomerase, disrupting DNA replication in bacteria.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial for developing this compound into a viable therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for Methyl 6-amino-4-chloroquinoline-2-carboxylate?

Methodological Answer:
Synthesis of quinoline derivatives typically involves cyclization, halogenation, and functional group modification. For example, similar compounds like ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate () were synthesized via reflux with 6M HCl (yield: 90%) or NaOH/EtOH (yield: 95%). Key steps include:

  • Chlorination: Use of POCl₃ or SOCl₂ for introducing chlorine at position 4.
  • Amination: Selective substitution at position 6 using ammonia or protected amines under controlled pH.
  • Esterification: Methyl ester formation via Fischer esterification or coupling with methyl halides.
    Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to avoid side products like dechlorinated intermediates .

Basic: How can the molecular structure of this compound be confirmed?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering (see ). For example, C–H⋯π interactions in similar quinolines were analyzed using ORTEP-3 ( ).
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.95–7.13 ppm in ).
    • IR: Confirm ester (C=O at ~1730 cm⁻¹) and amine (N–H at ~3400 cm⁻¹) groups.
  • Mass Spectrometry: Validate molecular weight (e.g., [M⁺] at m/z 245 in ).

Advanced: How can computational modeling predict the reactivity of the 4-chloro and 6-amino groups in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic (6-NH₂) and electrophilic (4-Cl) sites.
  • Molecular Dynamics (MD): Simulate solvation effects on substituent reactivity using software like Gaussian or ORCA.
  • Transition State Analysis: Model substitution reactions (e.g., SNAr at 4-Cl) to predict activation energies and regioselectivity. highlights puckering coordinates that influence steric accessibility of substituents .

Advanced: How to resolve contradictions in biological activity data for quinoline derivatives?

Methodological Answer:
Contradictions may arise from assay variability or impurity interference. Strategies include:

  • Reproducibility Controls: Replicate assays under standardized conditions (e.g., pH, temperature).
  • Analytical Purity Checks: Use HPLC-MS to confirm compound integrity (≥95% purity; see ).
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 6-NH₂ with -OMe) to isolate contributing factors. demonstrates how substituent variations (e.g., 8-amino vs. 5-amino groups) alter activity .

Advanced: What crystallographic methods are used to analyze non-planar ring conformations in this compound?

Methodological Answer:

  • Ring Puckering Analysis: Apply Cremer-Pople parameters ( ) to quantify deviations from planarity. For example, use WinGX ( ) to calculate puckering amplitudes (θ) and phase angles (φ).
  • Hydrogen Bonding Networks: Identify intermolecular interactions (e.g., C–H⋯O in ) that stabilize specific conformations.
  • Twinned Data Refinement: Use SHELXL ( ) to handle high-resolution or twinned crystals, common in flexible heterocycles.

Basic: What are the key challenges in optimizing the yield of this compound?

Methodological Answer:
Yield optimization depends on:

  • Reagent Stoichiometry: Excess methylating agents (e.g., CH₃I) to drive esterification.
  • Protection/Deprotection: Use Boc or Fmoc groups to prevent amine oxidation during chlorination.
  • Workup Protocols: Extract intermediates at controlled pH (e.g., pH 10 for amine stability; ).
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ in ) for cyclization efficiency.

Advanced: How to design experiments for studying intermolecular interactions in crystalline this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., CH₂Cl₂/hexane in ).
  • Hirshfeld Surface Analysis: Map interaction hotspots (e.g., π-stacking, H-bonds) using CrystalExplorer.
  • Thermal Analysis: Perform DSC/TGA to correlate stability with packing motifs. discusses C–H⋯π interactions in ethyl 4-(4-chlorophenyl) derivatives .

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